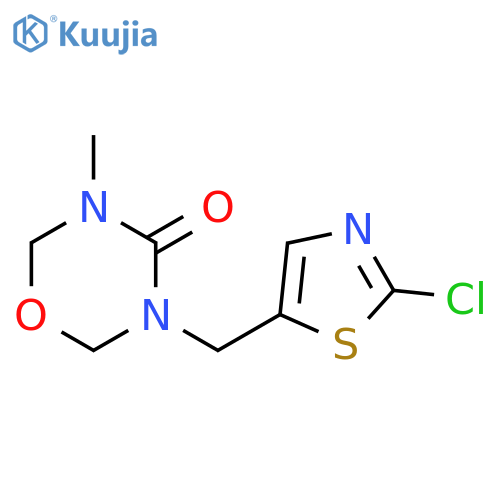Cas no 902493-06-5 (3-((2-chlorothiazol-5-yl)Methyl)-5-Methyl-1,3,5-oxadiazinan-4-one)

902493-06-5 structure
商品名:3-((2-chlorothiazol-5-yl)Methyl)-5-Methyl-1,3,5-oxadiazinan-4-one
CAS番号:902493-06-5
MF:C8H10ClN3O2S
メガワット:247.701899051666
CID:3031784
3-((2-chlorothiazol-5-yl)Methyl)-5-Methyl-1,3,5-oxadiazinan-4-one 化学的及び物理的性質
名前と識別子
-
- 3-((2-chlorothiazol-5-yl)Methyl)-5-Methyl-1,3,5-oxadiazinan-4-one
- 3-[(2-chloro-5-thiazolyl)methyl]tetrahydro-5-methyl-4H-1,3,5-oxadiazin-4-one
- 4H-1,3,5-Oxadiazin-4-one, 3-[(2-chloro-5-thiazolyl)methyl]tetrahydro-5-methyl-
-
- インチ: 1S/C8H10ClN3O2S/c1-11-4-14-5-12(8(11)13)3-6-2-10-7(9)15-6/h2H,3-5H2,1H3
- InChIKey: ASRURCPAEIJLEJ-UHFFFAOYSA-N
- ほほえんだ: O1CN(C)C(=O)N(CC2SC(Cl)=NC=2)C1
3-((2-chlorothiazol-5-yl)Methyl)-5-Methyl-1,3,5-oxadiazinan-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | CLB49306-10 mg |
Thiamethoxam-urea |
902493-06-5 | 10mg |
$494.00 | 2023-01-05 | ||
| A2B Chem LLC | AY10357-10mg |
Thiamethoxam urea |
902493-06-5 | 10mg |
$599.00 | 2024-05-20 | ||
| Biosynth | CLB49306-5 mg |
Thiamethoxam-urea |
902493-06-5 | 5mg |
$308.75 | 2023-01-05 | ||
| Biosynth | CLB49306-1 mg |
Thiamethoxam-urea |
902493-06-5 | 1mg |
$95.00 | 2023-01-05 | ||
| Biosynth | CLB49306-25 mg |
Thiamethoxam-urea |
902493-06-5 | 25mg |
$926.25 | 2023-01-05 | ||
| Biosynth | CLB49306-50 mg |
Thiamethoxam-urea |
902493-06-5 | 50mg |
$1,482.00 | 2023-01-05 |
3-((2-chlorothiazol-5-yl)Methyl)-5-Methyl-1,3,5-oxadiazinan-4-one 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
902493-06-5 (3-((2-chlorothiazol-5-yl)Methyl)-5-Methyl-1,3,5-oxadiazinan-4-one) 関連製品
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
